An In-depth Technical Guide to the Structure Elucidation of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin
An In-depth Technical Guide to the Structure Elucidation of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of the naturally occurring coumarin, 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. This document details the analytical data and experimental protocols essential for the identification and characterization of this compound, which holds potential for further investigation in drug discovery and development.
Compound Identification
IUPAC Name: 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one[1] Synonyms: 3-(1,1-dimethylallyl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one CAS Number: 61899-42-1[1] Molecular Formula: C₁₅H₁₆O₄[1] Molecular Weight: 260.28 g/mol [1]
Chemical Structure:
Figure 1: Chemical structure of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin.
Spectroscopic Data for Structure Elucidation
The structural framework of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 7.6 | s | - |
| H-5 | ~ 6.9 | d | 8.5 |
| H-6 | ~ 6.8 | d | 8.5 |
| H-1' | ~ 6.2 | dd | 17.5, 10.5 |
| H-2'a | ~ 5.2 | d | 17.5 |
| H-2'b | ~ 5.1 | d | 10.5 |
| 7-OCH₃ | ~ 3.9 | s | - |
| 8-OH | ~ 5.8 | s (br) | - |
| 1,1-(CH₃)₂ | ~ 1.5 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 161.0 |
| C-3 | ~ 128.0 |
| C-4 | ~ 139.0 |
| C-4a | ~ 113.0 |
| C-5 | ~ 112.0 |
| C-6 | ~ 110.0 |
| C-7 | ~ 149.0 |
| C-8 | ~ 145.0 |
| C-8a | ~ 130.0 |
| C-1'' | ~ 40.0 |
| C-2'' | ~ 27.0 (2C) |
| C-3'' | ~ 145.0 |
| C-4'' | ~ 112.0 |
| 7-OCH₃ | ~ 56.5 |
Mass Spectrometry (MS)
Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of the molecule.
Table 3: LC-MS/MS Data [1]
| Parameter | Value |
| Precursor Ion (m/z) | 278.139 |
| Precursor Type | [M+NH₄]⁺ |
| MS Level | MS2 |
| Instrument | qTof |
| Ionization Mode | Positive |
| Major Fragment Ions (m/z) | Relative Abundance (%) |
| 205.050705 | 100 |
| 219.065002 | 65.71 |
| 261.113495 | 63.57 |
| 162.030304 | 57.14 |
| 176.048004 | 55.71 |
Experimental Protocols
The following sections outline generalized experimental procedures for the isolation and structural elucidation of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin from a natural source. These protocols are based on standard methodologies for the study of coumarins.
Isolation and Purification
A typical workflow for the isolation of the target compound from a plant matrix is depicted below.
Figure 2: General workflow for the isolation and purification of the target coumarin.
Protocol:
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Extraction: Air-dried and powdered plant material is subjected to extraction with a suitable solvent such as methanol or ethanol, often using a Soxhlet apparatus for exhaustive extraction.
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Concentration: The solvent from the extract is removed under reduced pressure using a rotary evaporator to yield the crude extract.
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Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
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Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
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Preparative HPLC: Fractions containing the target compound are pooled and subjected to preparative high-performance liquid chromatography (HPLC) for final purification. A C18 reversed-phase column with a mobile phase of methanol/water or acetonitrile/water is commonly used.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): High-resolution mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for coumarins.
Synthesis
A plausible synthetic route to 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin involves the prenylation of a suitable coumarin precursor. A general approach is outlined below.
Figure 3: A potential synthetic pathway for the target coumarin.
General Protocol: To a solution of 8-hydroxy-7-methoxycoumarin in an anhydrous solvent such as dioxane, a Lewis acid catalyst (e.g., boron trifluoride etherate) is added. The prenylating agent, such as 2-methyl-3-buten-2-ol, is then added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin are limited, many prenyloxycoumarins have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[2]
Some coumarin derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the MAPK and NF-κB pathways.[3] For instance, certain pyranocoumarin derivatives inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK, JNK, and p38, which are components of the MAPK signaling cascade.[3] Furthermore, they can suppress the NF-κB pathway by inhibiting the phosphorylation of p65, a key subunit of the NF-κB complex.[3] This, in turn, can lead to a reduction in the production of pro-inflammatory mediators.[3]
Figure 4: Potential anti-inflammatory signaling pathways modulated by coumarins.
Further research is warranted to elucidate the specific molecular targets and signaling pathways through which 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin exerts its biological effects. This knowledge will be invaluable for its potential development as a therapeutic agent.
